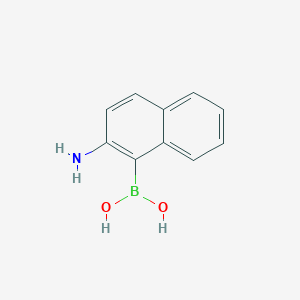

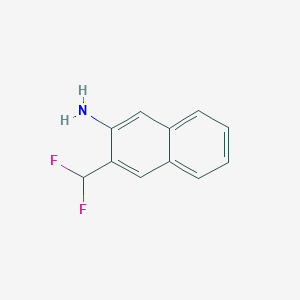

(2-Aminonaphthalen-1-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Aminonaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminonaphthalen-1-yl)boronic acid typically involves the reaction of 2-aminonaphthalene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base . The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, in a solvent such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (2-Aminonaphthalen-1-yl)boronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäureester oder -borate zu bilden.

Reduktion: Die Aminogruppe kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Die Boronsäuregruppe kann an Substitutionsreaktionen teilnehmen, wie z. B. der Suzuki-Miyaura-Kupplung, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Substitution: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Wichtigste gebildete Produkte:

Oxidation: Boronsäureester oder -borate.

Reduktion: Amine.

Substitution: Biarylverbindungen.

Wissenschaftliche Forschungsanwendungen

(2-Aminonaphthalen-1-yl)boronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Produktion von fortschrittlichen Materialien wie Polymeren und Nanomaterialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von (2-Aminonaphthalen-1-yl)boronsäure beinhaltet seine Fähigkeit, reversible kovalente Bindungen mit Diolen und anderen Nukleophilen zu bilden. Diese Eigenschaft wird in verschiedenen Anwendungen genutzt, z. B. bei der Entwicklung von Sensoren und Sonden. Die Boronsäuregruppe kann mit cis-Diolen wechselwirken, um Boronsäureester zu bilden, die unter physiologischen Bedingungen stabil sind . Diese Wechselwirkung ist entscheidend für ihren Einsatz in biologischen und medizinischen Anwendungen.

Ähnliche Verbindungen:

(3-Aminonaphthalen-2-yl)boronsäure: Ähnliche Struktur, jedoch mit den Amino- und Boronsäuregruppen an unterschiedlichen Positionen.

Phenylboronsäure: Fehlt der Naphthalinring, hat aber aufgrund der Boronsäuregruppe eine ähnliche Reaktivität.

Naphthalin-2-boronsäure: Ähnliche Naphthalinstruktur, jedoch ohne die Aminogruppe.

Einzigartigkeit: (2-Aminonaphthalen-1-yl)boronsäure ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Boronsäuregruppe am Naphthalinring. Diese Kombination von funktionellen Gruppen bietet eine eindeutige Reaktivität und macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen in der Synthese, Sensorik und Materialwissenschaft.

Wirkmechanismus

The mechanism of action of (2-Aminonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and probes. The boronic acid group can interact with cis-diols to form boronate esters, which are stable under physiological conditions . This interaction is crucial for its use in biological and medicinal applications.

Vergleich Mit ähnlichen Verbindungen

(3-Aminonaphthalen-2-yl)boronic acid: Similar structure but with the amino and boronic acid groups in different positions.

Phenylboronic acid: Lacks the naphthalene ring but has similar reactivity due to the boronic acid group.

Naphthalene-2-boronic acid: Similar naphthalene structure but without the amino group.

Uniqueness: (2-Aminonaphthalen-1-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This combination of functional groups provides distinct reactivity and makes it a versatile compound for various applications in synthesis, sensing, and material science.

Eigenschaften

IUPAC Name |

(2-aminonaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLSMKLJXBVSBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)